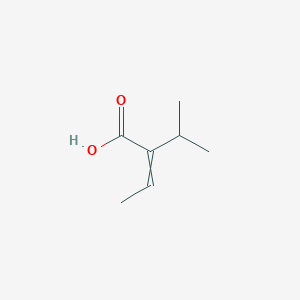![molecular formula C15H20N4O B14360194 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 90167-23-0](/img/structure/B14360194.png)
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can include the use of specialized catalysts, solvents, and reaction conditions tailored to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
科学研究应用
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and neurodegeneration. For example, it may inhibit the activity of nuclear factor kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Known for its strong 5-lipoxygenase (5-LOX) inhibitory activity.
N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity and CDK6 inhibitory properties.
Uniqueness
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific structural features and potential pharmacological properties. Its ability to inhibit multiple inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
属性
CAS 编号 |
90167-23-0 |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC 名称 |
6-[[4-(2-methylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O/c1-10(2)9-20-13-5-3-11(4-6-13)7-12-8-14(16)19-15(17)18-12/h3-6,8,10H,7,9H2,1-2H3,(H4,16,17,18,19) |
InChI 键 |
GBUFOVJHKKMFRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)




![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)

![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)

